![molecular formula C22H35NO3 B566079 alpha-Desphenyl-alpha-cyclohexenyl oxybutynin CAS No. 1199574-71-4](/img/structure/B566079.png)
alpha-Desphenyl-alpha-cyclohexenyl oxybutynin
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Overview
Description
Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a compound related to oxybutynin . Oxybutynin is a medication used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination . Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is C22H35NO3. The molecular weight is 361.5182 . The structure of the molecule can be represented by the SMILES string: CCN(CC)CC#CCOC(=O)C(O)(C1CCCCC1)C2CCC=CC2 .Scientific Research Applications
Pharmaceutical Reference Standard
Oxybutynin Impurity A is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia. .
Analytical Method Development
This compound can be used for analytical method development, which is a crucial step in ensuring the reliability and accuracy of pharmaceutical testing .
Method Validation (AMV)
It is also involved in method validation processes, which confirm that analytical methods will consistently produce results meeting predetermined acceptance criteria .
Quality Control Application
In the context of quality control, Oxybutynin Impurity A is used during the commercial production of Oxybutynin to ensure product consistency and compliance with standards .
Regulatory Compliance
The compound comes with detailed characterization data compliant with regulatory guidelines, which is essential for regulatory submissions like Abbreviated New Drug Applications (ANDA) .
Safety and Laboratory Practices
For scientific research, development, and analysis, handling Oxybutynin Impurity A requires adherence to good occupational hygiene and safety practices to avoid exposure .
Mechanism of Action
Target of Action
The primary targets of Oxybutynin Impurity A, also known as alpha-Desphenyl-alpha-cyclohexenyl oxybutynin or J6ALC99FKD, are the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder muscle, which is essential for urination.
Mode of Action
Oxybutynin Impurity A acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, on the muscarinic receptors in the detrusor muscle . This inhibition reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The action of Oxybutynin Impurity A affects the cholinergic pathway. By blocking the muscarinic receptors, it inhibits the binding of acetylcholine to these receptors. This prevents the transmission of signals that would normally cause the detrusor muscle to contract. As a result, the frequency of muscle contractions decreases, reducing the urge to urinate .
Pharmacokinetics
It is known that the parent compound, oxybutynin, is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism . The absolute bioavailability of oxybutynin is approximately 6% .
Result of Action
The action of Oxybutynin Impurity A at the cellular level results in the relaxation of the detrusor muscle of the bladder. This reduces the frequency of involuntary muscle contractions, thereby decreasing the urge to urinate and the frequency of urination .
properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIQERNEYLJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199574-71-4 |
Source
|
Record name | alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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